Acetyldiphyllin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1-oxo-3H-benzo[f][2]benzofuran-4-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O8/c1-11(24)31-22-14-8-18(27-3)17(26-2)7-13(14)20(21-15(22)9-28-23(21)25)12-4-5-16-19(6-12)30-10-29-16/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGZEHANNYRNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2COC(=O)C2=C(C3=CC(=C(C=C31)OC)OC)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347142 | |
| Record name | Acetyldiphyllin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25001-54-1 | |
| Record name | Acetyldiphyllin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Unique Arylnaphthalene Lignan Derivative in Academic Scrutiny
Acetyldiphyllin belongs to the broader class of arylnaphthalene lignans (B1203133), which are characterized by a distinctive tetracyclic skeleton. These compounds, derived from various plant sources, are recognized for their diverse and potent biological activities. The defining feature of this compound is the presence of an acetyl group, a modification that can significantly influence its physicochemical properties and biological efficacy compared to its parent compound, diphyllin (B1215706).
The addition of an acetyl moiety can alter the lipophilicity and steric profile of the molecule, potentially enhancing its ability to cross cellular membranes and interact with biological targets. This structural nuance makes this compound a compelling subject for structure-activity relationship (SAR) studies, where researchers systematically modify chemical structures to understand how these changes affect biological outcomes. The exploration of such derivatives is a cornerstone of medicinal chemistry and chemical biology, aiming to develop novel therapeutic agents with improved potency and selectivity.
The broader family of arylnaphthalene lignans, including compounds structurally similar to this compound, have garnered considerable interest for their wide range of biological effects. These include cytotoxic, antiviral, anti-inflammatory, and antioxidant properties. This rich pharmacological profile provides a strong rationale for the focused investigation of this compound, as it may possess unique or enhanced activities within this chemical class.
Natural Origin and Biogenesis Pathways of Acetyldiphyllin
Molecular Structure and Formula
Acetyldiphyllin is an acetyl ester of diphyllin (B1215706). google.com Its chemical structure is characterized by a complex ring system typical of arylnaphthalene lignans (B1203133). The molecular formula for this compound is C₂₃H₁₈O₈. massbank.jp
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₈O₈ | massbank.jp |
| Molecular Weight | 422.39511 g/mol | massbank.jp |
| Classification | Arylnaphthalene Lignan (B3055560) | actapharmsci.comgoogle.com |
Atpase V Atpase Inhibition As a Primary Mechanism
Vacuolar-Type H+
Acetyldiphyllin, specifically 4-acetyldiphyllin, has been identified as a selective blocker of V-ATPase nih.gov. V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as endosomes, lysosomes, and the Golgi apparatus scbt.com. By inhibiting V-ATPase, this compound disrupts the proton gradient across these organellar membranes, leading to an increase in their internal pH nih.govnih.gov. This disruption of acidification is the foundational event that triggers a cascade of downstream cellular effects. The inhibitory action of diphyllin (B1215706) and its derivatives on V-ATPase has been shown to interfere with processes like endosomal acidification, which is crucial for the entry of certain viruses into host cells researchgate.netnih.gov.
Vacuolar H
Cellular Consequences of V-ATPase Inhibition
The inhibition of V-ATPase by this compound leads to a range of significant cellular consequences, affecting protein trafficking, cellular homeostasis, and signaling pathways.
One of the well-documented effects of 4-acetyldiphyllin is the accumulation of Aquaporin-2 (AQP2) in the Golgi compartment nih.gov. AQP2 is a water channel protein crucial for water reabsorption in the kidneys wikipedia.org. Under normal physiological conditions, the hormone vasopressin stimulates the trafficking of AQP2 from intracellular vesicles to the apical plasma membrane of collecting duct cells nih.gov. Research has shown that 4-acetyldiphyllin, by inhibiting V-ATPase and increasing the pH of intracellular vesicles, prevents the cAMP/PKA-dependent phosphorylation of AQP2 at serine 256, a critical step for its translocation to the plasma membrane nih.gov. This blockade results in the retention and accumulation of AQP2 within the Golgi apparatus nih.govnih.gov.
Vesicular trafficking, the transport of molecules within cells via vesicles, is a highly regulated process that depends on the proper functioning of various cellular components, including the maintenance of pH gradients in organelles wikipedia.orgyoutube.com. By disrupting the acidification of endosomes and the Golgi apparatus, this compound can interfere with the sorting and transport of proteins and other cargo nih.gov. This can affect a multitude of cellular processes, from receptor recycling to the secretion of signaling molecules. The proper functioning of the endocytic pathway, for instance, is essential for the maturation of endosomes into lysosomes, a process that is dependent on a gradual decrease in luminal pH nih.gov.
The accumulation of AQP2 in the Golgi, as induced by 4-acetyldiphyllin, has direct implications for cellular water homeostasis nih.govnih.gov. By preventing the insertion of AQP2 into the plasma membrane, this compound effectively reduces the water permeability of the cell membrane nih.govnih.gov. This action could potentially be harnessed to modulate water balance in pathological conditions. The regulation of AQP2 trafficking is a key mechanism by which the body controls water reabsorption, and compounds that can influence this process are of significant interest in the study of renal physiology and related disorders researchgate.net.
The parent compound, diphyllin, is a potent inhibitor of lysosomal acidification chemsrc.comnih.gov. Lysosomes are acidic organelles that play a crucial role in cellular degradation and recycling processes researchgate.netresearchgate.net. Their acidic internal environment, typically with a pH between 4.5 and 5.0, is essential for the activity of their hydrolytic enzymes researchgate.net. By inhibiting the V-ATPase proton pump, diphyllin neutralizes the pH of lysosomes, thereby impairing their digestive functions nih.gov. This can lead to the accumulation of undigested material and has been linked to the induction of apoptosis in cancer cells jyoungpharm.org.
In addition to V-ATPase inhibition, derivatives of diphyllin have been shown to target topoisomerase IIα nih.govnih.gov. Topoisomerase IIα is an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Certain glycosylated derivatives of diphyllin have been identified as potent inhibitors of topoisomerase IIα, exhibiting significant anticancer activity nih.gov. This suggests that the biological effects of diphyllin and its analogues may be multifaceted, involving the inhibition of multiple key cellular enzymes semanticscholar.orgmdpi.com.
Diphyllin and its derivatives have demonstrated significant antiproliferative activities against various cancer cell lines jyoungpharm.org. This anticancer effect is attributed to multiple mechanisms, including the induction of apoptosis and cell cycle arrest jyoungpharm.org. The inhibition of V-ATPase by diphyllin can disrupt cellular pH homeostasis in cancer cells, which are often more sensitive to such changes, leading to cell death jyoungpharm.org. Furthermore, the ability of diphyllin derivatives to inhibit topoisomerase IIα contributes to their cytotoxic effects by interfering with DNA replication and cell division mdpi.com. Studies have shown that diphyllin can induce apoptosis and cause cell cycle arrest at different phases in cancer cells jyoungpharm.org.
Preclinical Research Models and Biological Activity Spectrum
In Vitro Cellular Models for Investigating Acetyldiphyllin Activity
The investigation of this compound's biological activity has prominently utilized specialized renal cell lines that model the function of the kidney's collecting duct. researchgate.net Among the most relevant are primary rat inner medullary collecting duct (IMCD) cells and the immortalized mouse medullary collecting duct (MCD4) cell line. researchgate.netmdpi.comresearchgate.net IMCD cells are valued because they endogenously express both the vasopressin V2 receptor (V2R) and the water channel aquaporin-2 (AQP2), making them a suitable model for studying hormonal regulation of water reabsorption. researchgate.netnih.govfrontiersin.org The MCD4 cell line, which is stably transfected to express human AQP2, serves as a robust alternative model system. researchgate.netfrontiersin.org
In these cellular models, the primary mechanism studied is the trafficking of AQP2. mdpi.comfrontiersin.org Under stimulation by agents that increase intracellular cyclic AMP (cAMP), such as the hormone arginine-vasopressin (AVP) or the research compound forskolin, AQP2-bearing vesicles move from the cell's interior to the plasma membrane. mdpi.comfrontiersin.org This redistribution is a critical step for water reabsorption from urine. frontiersin.orgopenaccessjournals.com
Research using these cell lines identified 4-acetyldiphyllin as an inhibitor of the cAMP-dependent redistribution of AQP2. researchgate.net It was observed that this compound prevented the acidification of intracellular vesicles within IMCD cells, which consequently led to an accumulation of AQP2 in the Golgi compartment rather than its translocation to the plasma membrane. researchgate.net
Table 1: Key Renal Cell Lines in this compound Research
| Cell Line | Type | Key Features | Relevance to this compound |
|---|---|---|---|
| IMCD | Primary Rat Inner Medullary Collecting Duct | Endogenously expresses Vasopressin V2 Receptor (V2R) and Aquaporin-2 (AQP2). researchgate.netnih.govfrontiersin.org | Used to demonstrate that this compound inhibits AQP2 redistribution and prevents intracellular vesicle acidification. researchgate.net |
| MCD4 | Immortalized Mouse Medullary Collecting Duct | Stably expresses human AQP2; lacks V2R, requiring direct adenylyl cyclase stimulation (e.g., with forskolin). researchgate.netmdpi.comnih.gov | Employed in the initial screening that identified this compound's effect on AQP2 localization. researchgate.net |
This compound was identified as a modulator of aquaporin-2 trafficking through the application of cell-based high-throughput screening (HTS). researchgate.net HTS is an automated process that allows for the rapid testing of large chemical libraries to identify compounds that affect a specific biological process. oncotarget.com These assays are crucial in early drug discovery and can be designed to measure various cellular events, including changes in protein localization, gene expression, or cell proliferation. oncotarget.comnuvisan.comresearchgate.net
The discovery of this compound's activity involved a phenotypic screening of the 16,671-compound ChemBioNet library. researchgate.net The assay was designed to identify molecules that could inhibit the forskolin-induced redistribution of AQP2 to the plasma membrane in MCD4 and IMCD cells. researchgate.net Out of the thousands of compounds tested, this compound (referred to as 4AD) emerged as one of five "hits" that successfully prevented this AQP2 translocation. researchgate.net This discovery highlights the power of unbiased, cell-based HTS to uncover novel bioactive compounds without prior knowledge of their specific molecular target. researchgate.netoncotarget.com
The molecular mechanism underlying this compound's activity is the inhibition of vacuolar H+-ATPases (V-ATPases). researchgate.net V-ATPases are proton pumps essential for acidifying intracellular compartments like lysosomes and endosomes. nih.govamegroups.org A standard and classic model for studying V-ATPase activity and its inhibition is the use of bovine chromaffin granules (BCG). nih.govgoogle.complos.org These granules are isolated from the adrenal medullae of cows and provide a rich source of V-ATPase for biochemical assays. google.com
Researchers use BCGs in acid influx assays to measure the pump's ability to acidify the vesicle interior. nih.govgoogle.com While direct studies on this compound using this specific model are documented as confirming its role as a V-ATPase inhibitor, detailed quantitative data in the public literature often focuses on its parent compound, Diphyllin (B1215706). researchgate.netresearchgate.net Studies on Diphyllin, using the bovine chromaffin granule model, demonstrated potent inhibition of both acid influx and V-ATPase activity, establishing a benchmark for this class of compounds. nih.govgoogle.com This foundational work on Diphyllin provides a mechanistic context for the observed effects of its acetylated derivative, this compound, in cellular models. researchgate.netresearchgate.net
Table 2: V-ATPase Inhibition Data for the Parent Compound Diphyllin
| Assay | Model System | Compound | IC₅₀ Value |
|---|---|---|---|
| Acid Influx Assay | Bovine Chromaffin Granules | Diphyllin | 0.6 nM nih.govgoogle.com |
| Acid Influx Assay | Bovine Chromaffin Granules | Bafilomycin A1 (Control) | 0.4 nM google.com |
| V-ATPase Activity | Bovine Chromaffin Granules | Diphyllin | 17 nM nih.gov |
| V-ATPase Activity | Bovine Chromaffin Granules | Bafilomycin A1 (Control) | 4 nM nih.gov |
Investigations in Ex Vivo Tissue Preparations
Ex vivo studies using preparations like kidney slices serve as an intermediate step between in vitro cell culture and in vivo whole-organism research. nih.gov This approach allows for the study of cellular signaling and protein function within the context of the native tissue architecture. nih.govfrontiersin.org The kidney slice method involves sectioning freshly harvested rodent kidneys and keeping the tissue viable in physiological buffers for experimental manipulation. nih.gov
While specific ex vivo kidney slice experiments detailing the direct application of this compound are not prominently described in the literature, the compound's known mechanism of action is directly relevant to the primary functions studied in these preparations. The regulation of water reabsorption is a key physiological process investigated using renal tissue. openaccessjournals.comfrontiersin.org this compound's demonstrated ability to inhibit V-ATPase and prevent the translocation of AQP2 in renal collecting duct cells strongly implies it would interfere with the kidney's ability to concentrate urine at the tissue level. researchgate.netresearchgate.net Therefore, ex vivo renal preparations represent a logical next step to validate the findings from cellular models and to understand how this compound's inhibition of AQP2 trafficking affects the integrated function of the renal tubules. nih.govfrontiersin.org
Translational Research on Physiological Processes
Translational research aims to bridge the gap between fundamental scientific discoveries made at the laboratory bench and their potential application to human health and disease, a process often called "bench-to-bedside" research. kontekst.comparisbraininstitute.orgnih.gov This process involves translating basic findings from preclinical models into clinical applications. kontekst.comparisbraininstitute.org The research on this compound exemplifies the initial phase of this translational pathway.
The discovery began with a basic research tool—a high-throughput screen—which identified a compound with a specific cellular effect. researchgate.net Subsequent investigation in cell and biochemical models elucidated its molecular mechanism: the inhibition of V-ATPase, which in turn affects the crucial physiological process of AQP2 trafficking in renal cells. researchgate.netresearchgate.net This journey from an unbiased screen to a mechanistic understanding is a core component of translational physiology. nih.govwestminster.ac.uk The findings suggest a potential for this compound or similar V-ATPase inhibitors to be developed as pharmacological tools to manipulate body water homeostasis, a process central to many physiological and pathological states. frontiersin.org This represents the T1 stage of translational research, where laboratory findings are translated into potential clinical applications and a deeper understanding of human physiology. kontekst.com
Understanding Molecular Control of Water Homeostasis
This compound, specifically 4-acetyldiphyllin (4-AD), has been identified as a modulator of aquaporin-2 (AQP2) trafficking, a key protein in the regulation of water reabsorption in the kidneys. nih.govresearcher.life AQP2 is a water channel found in the principal cells of the kidney's collecting duct. wikipedia.orgresearchgate.net Its movement to the apical plasma membrane is stimulated by the hormone arginine-vasopressin (AVP), which binds to the vasopressin V2 receptor (V2R). researchgate.netturkjnephrol.orgfrontiersin.org This process is crucial for maintaining the body's water balance. radboudumc.nluomus.edu.iqnih.gov
Research has shown that 4-acetyldiphyllin is a selective blocker of vacuolar H+-ATPase (V-ATPase). nih.gov By inhibiting V-ATPase, 4-AD increases the pH of intracellular vesicles and leads to an accumulation of AQP2 in the Golgi apparatus. nih.gov This action effectively prevents the AVP-induced redistribution of AQP2 to the cell surface. researchgate.net Interestingly, 4-AD achieves this without altering cyclic AMP (cAMP) levels or the activity of protein kinase A (PKA), which are central components of the V2R signaling pathway. nih.gov It specifically inhibits the PKA-induced phosphorylation of AQP2 at the serine 256 (S256) position, a critical step for the channel's translocation to the plasma membrane, while not affecting phosphorylation at other sites like S261 and S269. nih.gov This targeted disruption of AQP2 trafficking highlights a specific mechanism for altering renal water handling at a molecular level.
Pathophysiological Relevance in Edema Formation Mechanisms
The molecular actions of this compound on AQP2 trafficking have direct relevance to conditions characterized by fluid retention, such as the edema seen in congestive heart failure. nih.govnih.gov In heart failure, neurohormonal systems, including the release of arginine-vasopressin (AVP), become activated due to reduced cardiac output and renal perfusion. nih.govcfrjournal.com This leads to increased water retention by the kidneys, contributing to fluid overload and edema. nih.govcfrjournal.com
The ability of this compound to block the final steps of the AVP signaling cascade—specifically the translocation of AQP2 water channels to the membrane—positions it as a tool for studying aquaresis, the excretion of free water. turkjnephrol.org By preventing AQP2 from being inserted into the plasma membrane of collecting duct cells, this compound can counter the water-retaining effects of AVP. nih.govresearchgate.net This mechanism is relevant in preclinical models of diseases like heart failure, where excessive AVP activity contributes to the pathological fluid retention that causes edema. nih.govcvphysiology.com The targeted action on AQP2 trafficking offers a specific pathway to investigate for mitigating edema formation. mdpi.com
Broader Antiviral Activities (derived from diphyllin activity)
Diphyllin, the parent compound of this compound, exhibits a broad spectrum of antiviral activities, which are primarily attributed to its function as a vacuolar H+-ATPase (V-ATPase) inhibitor. mdpi.comnih.govresearchgate.net V-ATPase is a cellular proton pump essential for acidifying endosomal compartments. mdpi.com Many enveloped viruses, including influenza, Zika virus (ZIKV), and coronaviruses, rely on this low-pH environment to facilitate the fusion of the viral envelope with the endosomal membrane, a critical step for releasing the viral genome into the host cell. nih.govmdpi.comnih.gov
By inhibiting V-ATPase, diphyllin prevents this necessary acidification, effectively blocking viral entry and replication. mdpi.comnih.gov Research has documented its efficacy against a wide range of RNA and DNA viruses. nih.gov For instance, diphyllin has shown potent activity against influenza A virus strains, including drug-resistant ones. nih.govresearchgate.net It also demonstrates significant inhibitory effects against flaviviruses like ZIKV, West Nile virus, and tick-borne encephalitis virus, as well as SARS-CoV-2. mdpi.comnih.govmdpi.com Studies have reported that diphyllin can inhibit ZIKV infection with an IC50 value ranging from 10 to 70 nM and SARS-CoV-2 with an EC50 value of 1.92 µM in Vero cells. mdpi.commdpi.com This host-targeted mechanism makes diphyllin a promising candidate for broad-spectrum antiviral research. nih.govdovepress.com
| Virus | Cell Line | Efficacy Metric | Reported Value | Citation |
|---|---|---|---|---|
| Zika Virus (ZIKV) | Monkey and human cell lines | IC50 | 10–70 nM | mdpi.com |
| SARS-CoV-2 | Vero | EC50 | 1.92 µM | mdpi.commdpi.com |
| Influenza A Virus | MDCK | Dose-dependent inhibition | Effective at 0.078, 0.312, and 1.25 μM | mdpi.comresearchgate.net |
| Tick-borne Encephalitis Virus | Vero, BHK-21 | Antiviral Activity | Sub-micromolar to low-micromolar concentrations | mdpi.comnih.gov |
| West Nile Virus | Vero, BHK-21 | Antiviral Activity | Sub-micromolar to low-micromolar concentrations | mdpi.comnih.gov |
| Ebola Virus | - | Inhibition of viral entry | Nanomolar concentrations | mdpi.com |
Anti-inflammatory Effects (derived from diphyllin activity)
The anti-inflammatory properties of diphyllin and its derivatives are linked to their ability to modulate key inflammatory pathways. researchgate.netthieme-connect.de A primary mechanism underlying these effects is the inhibition of V-ATPase, which can influence inflammatory processes. mdpi.comresearchgate.net Research has shown that diphyllin and its glycosides can significantly inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). nih.gov NO is a pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS). frontiersin.orgfrontiersin.org
The overexpression of iNOS and another key inflammatory enzyme, cyclooxygenase-2 (COX-2), is a hallmark of many inflammatory conditions. nih.govnih.gov These enzymes are often regulated by the transcription factor nuclear factor-kappa B (NF-κB). nih.gov Studies on related compounds demonstrate that inhibiting the production of NO and the expression of iNOS and COX-2 are effective anti-inflammatory strategies. frontiersin.orgjournal-dtt.org For example, certain diphyllin glycosides, such as ciliatoside A and ciliatoside B, have been shown to strongly inhibit NO accumulation in RAW 264.7 macrophage cells with IC50 values of 27.1 µM and 29.4 µM, respectively. nih.gov This suggests that diphyllin derivatives interfere with major inflammatory signaling pathways, reducing the output of pro-inflammatory molecules. nih.govnewswise.com
| Compound | Cell Line | Activity | Efficacy Metric | Reported Value | Citation |
|---|---|---|---|---|---|
| Ciliatoside A | RAW 264.7 Macrophages | Inhibition of Nitric Oxide (NO) accumulation | IC50 | 27.1 +/- 1.6 µM | nih.gov |
| Ciliatoside B | RAW 264.7 Macrophages | Inhibition of Nitric Oxide (NO) accumulation | IC50 | 29.4 +/- 1.4 µM | nih.gov |
Structure Activity Relationship Sar and Structural Modification Research
Systematic Elucidation of Acetyldiphyllin Structure-Activity Relationships
The biological activity of this compound, particularly its role as an inhibitor of vacuolar-type H+-ATPase (V-ATPase), is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how this molecule functions and for guiding the development of new therapeutic agents. V-ATPases are multi-subunit proton pumps essential for acidifying various intracellular compartments and the extracellular environment in specialized cells like osteoclasts. The inhibition of this enzyme is a key mechanism for the therapeutic potential of compounds like this compound. Even minor alterations to the structure of aryltetralin lignans (B1203133) can lead to significant changes in their biological activities and molecular targets.
The inhibitory activity of this compound against V-ATPase is primarily determined by its core molecular framework, which is characteristic of an arylnaphthalene lignan (B3055560) lactone. Research on diphyllin (B1215706) and related compounds has identified several key structural features essential for this bioactivity.
The Arylnaphthalene Core: The fundamental four-ring system of the arylnaphthalene lignan is the foundational scaffold that positions the necessary functional groups in the correct spatial orientation to interact with the V-ATPase enzyme complex.
The Lactone Ring: The lactone ring (a cyclic ester) within the structure is a critical feature. Modifications or cleavage of this ring in related lignans have been shown to decrease cytotoxicity and inhibitory activity.
Substitution Patterns: The pattern and nature of substituent groups on the aromatic rings significantly modulate the inhibitory potency. In related arylnaphthalene lignans, the presence and position of hydroxyl (-OH) and methoxyl (-OCH3) groups can dramatically increase or decrease anti-proliferative activity, which is often linked to V-ATPase inhibition.
Interaction with V-ATPase Subunits: Compounds with a diphyllin core are known to function as V-ATPase inhibitors. Some diphyllin-like compounds have been shown to bind directly to subunits of the membrane-embedded V0 domain of the enzyme, such as the ATP6V0A2 subunit, thereby blocking its proton-translocating function and inhibiting the acidification of intracellular vesicles.
The acetyl group (-COCH3) is the defining feature of this compound relative to its parent compound, diphyllin. Acetylation is a common chemical modification in both synthetic and natural compounds that can profoundly alter pharmacological properties.
The introduction of an acetyl group can enhance the lipophilicity of a molecule. This change can improve its ability to cross cellular membranes and the blood-brain barrier, potentially leading to increased potency and a more intense biological effect for a given dose. In the broader class of lignans, the addition of an acetyl group has been noted for its impact on bioactivity. For instance, a 4-acetyl substituted derivative of 4′-demethyl-podophyllotoxin demonstrated more potent cytotoxic activity than the established anticancer drug etoposide.
For this compound, the acetyl group serves to distinguish its biological profile from that of diphyllin. It modifies the molecule's interaction with the V-ATPase binding site, contributing to its specific activity and selectivity as an inhibitor.
Comparing the structure and activity of this compound to its parent compound and other related lignans provides valuable insights into the roles of specific functional groups.
This compound vs. Diphyllin: Diphyllin itself is a novel and potent inhibitor of V-ATPase, with an IC50 value of 17 nM in one study. It effectively inhibits the acidification of the resorption lacuna in osteoclasts. The addition of the acetyl group to create this compound modifies this inherent activity, making it a selective V-ATPase inhibitor. The difference in activity underscores the importance of the substitution at this position.
Comparison with Other Lignans: The arylnaphthalene lignan family includes numerous compounds with varied biological effects based on their substitution patterns.
Justicidins: Compounds like Justicidin B share the same core structure as diphyllin but differ in their substitution. SAR studies on a series of arylnaphthalene lignans, including Justicidin B, revealed that hydroxyl substitutions at specific carbons (C-1 and C-6′) significantly enhanced anti-proliferative activity, while a methoxyl group at C-1 led to a decrease.
Glycosylated Derivatives: The addition of sugar moieties, as seen in diphyllin glycosides, also impacts activity. For example, the diphyllin glycoside cleistanthin (B1228834) B showed anti-SARS-CoV-2 effects (a process
Computational Approaches in this compound SAR Studies
Computational methods are instrumental in elucidating the structure-activity relationships (SAR) of this compound and its analogs, providing insights into their interactions with biological targets and guiding the design of new, more potent compounds. These approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, have been particularly valuable in understanding the inhibition of Vacuolar H+-ATPase (V-ATPase), a key target of diphyllin and its derivatives. nih.govresearchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its target protein and to study the dynamic behavior of the resulting complex. While specific studies focusing exclusively on this compound are limited, research on its parent compound, diphyllin, and other derivatives provides significant insights into its probable binding modes and interactions with V-ATPase. nih.govresearchgate.netunipd.it
Molecular docking studies have been employed to investigate the interaction of diphyllin derivatives with the V-ATPase receptor. nih.gov For instance, in a study of 2, 4, 5-trideoxyhexopyranosides derivatives of diphyllin, molecular docking revealed that a hydrogen bond could be formed between the hydroxyl group of the most active compound and the SerA534 residue in the binding pocket of the V-ATPase receptor. nih.gov This interaction is considered crucial for the inhibitory activity of these compounds. Diphyllin itself has been used as a positive control in docking studies, exhibiting a notable dock score against V-ATPase. researchgate.net
The following table summarizes representative molecular docking data for diphyllin and its derivatives against V-ATPase, highlighting the binding affinities.
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Diphyllin | V-ATPase | -8.56 | Not specified in the provided text |
| Derivative 5c3 | V-ATPase | Not specified in the provided text | SerA534 |
Note: The data is compiled from various studies and may not be directly comparable due to different software and parameters used.
Molecular dynamics (MD) simulations further enhance the understanding obtained from docking by providing a view of the dynamic stability of the ligand-protein complex over time. benthamdirect.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to identify key interactions that are maintained throughout the simulation. For V-ATPase inhibitors, MD simulations can elucidate the mechanism by which these compounds stabilize an inactive conformation of the enzyme. acs.org Although specific MD simulation studies on this compound were not found, the general methodology is widely applied to understand the stability and interaction dynamics of ligands within their binding sites. benthamdirect.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. grafiati.com This method is valuable for predicting the activity of new, unsynthesized compounds and for identifying the key molecular features that contribute to their potency. nih.gov
While no specific QSAR models for this compound were identified in the reviewed literature, QSAR studies have been conducted on various classes of V-ATPase inhibitors and other structurally related lignans. researchgate.net The development of a QSAR model for diphyllin derivatives would typically involve the following steps:
Data Set Preparation: A series of diphyllin analogs with their experimentally determined inhibitory activities against a specific target (e.g., V-ATPase) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
A hypothetical QSAR study on diphyllin derivatives might reveal the importance of certain structural features for their activity. For example, the presence and position of acetyl groups, hydroxyl groups, and the lactone ring could be identified as significant contributors to the inhibitory potency. The insights gained from such a model would be invaluable for the rational design of novel diphyllin-based inhibitors with improved therapeutic potential.
The table below illustrates the types of molecular descriptors that would be relevant in a QSAR study of diphyllin derivatives.
| Descriptor Type | Examples | Potential Influence on Activity |
| Constitutional | Molecular Weight, Number of Rings | Size and overall structure |
| Topological | Connectivity Indices | Molecular branching and shape |
| Electronic | Dipole Moment, Partial Charges | Electrostatic interactions and hydrogen bonding capacity |
| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions with the target |
The application of these computational approaches provides a robust framework for understanding the SAR of this compound and its analogs, paving the way for the discovery and development of new therapeutic agents.
Advanced Analytical Methodologies for Acetyldiphyllin Research
Separation and Purification Techniques for Acetyldiphyllin Isolation from Natural Sources
The initial step in studying this compound often involves its extraction and purification from a complex natural matrix. researchgate.net This process typically requires a multi-step approach to separate the target compound from a multitude of other secondary metabolites. researchgate.netfrontiersin.org
Chromatographic Methods (e.g., HPLC, TLC)
Chromatography is a fundamental technique for the separation of chemical compounds. khanacademy.org It relies on the differential distribution of components in a mixture between a stationary phase and a mobile phase. khanacademy.orgexcedr.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture. rssl.com It utilizes high pressure to pump a liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). rssl.com For the purification of natural products like this compound, preparative HPLC is often employed to isolate sufficient quantities of the pure compound for further studies. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition is critical for achieving optimal separation. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used to separate components of a mixture. libretexts.orgreachemchemicals.com It involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, which is a solvent that moves up the plate via capillary action. khanacademy.org TLC is often used to monitor the progress of a reaction or to determine the purity of a compound. libretexts.org It can be a valuable tool in the initial stages of purification to identify the solvent system that provides the best separation of this compound from other components in an extract. libretexts.org
Extraction and Sample Preparation Techniques (e.g., SPE, LLE, SFE)
Prior to chromatographic separation, the sample must be prepared to remove interfering substances and concentrate the analyte of interest. phenomenex.blog
Solid-Phase Extraction (SPE): SPE is a sample preparation technique that separates compounds from a liquid matrix based on their physical and chemical properties. phenomenex.blog The sample is passed through a cartridge containing a solid adsorbent, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. phenomenex.blog SPE is often preferred over liquid-liquid extraction due to its efficiency, reduced solvent consumption, and ease of automation. phenomenex.blog
Liquid-Liquid Extraction (LLE): LLE is a traditional method for sample preparation that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov The analyte partitions from the aqueous phase into the organic solvent, which is then separated and evaporated to isolate the compound. nih.gov However, LLE can be labor-intensive and may lead to the formation of emulsions. chromatographyonline.com
Supercritical Fluid Extraction (SFE): SFE is a modern extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. researchgate.net Supercritical fluids possess properties of both liquids and gases, allowing for efficient extraction with the advantage of being easily removed from the extract by simple depressurization. nih.gov SFE is considered a "green" technology due to the use of non-toxic and environmentally friendly solvents. researchgate.net
Spectroscopic and Spectrometric Characterization Methods
Once this compound has been isolated and purified, various spectroscopic and spectrometric techniques are employed to confirm its identity and elucidate its chemical structure. numberanalytics.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.orgchemyx.comesogu.edu.tr This hyphenated technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures and the identification of compounds at trace levels. esogu.edu.treag.com
In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the molecules are ionized. eag.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound. rfi.ac.uk Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions to generate a characteristic fragmentation pattern, which can be used to confirm the structure of the compound. wikipedia.orgrfi.ac.uk LC-MS/MS is a key technique for the characterization and quantification of this compound in various matrices. wikipedia.org
Other Relevant Spectroscopic Techniques for Structural Elucidation
In addition to mass spectrometry, several other spectroscopic techniques are essential for the complete structural elucidation of organic molecules like this compound. pharmaknowledgeforum.comuib.no
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. pharmaknowledgeforum.commdpi.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. numberanalytics.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to identify chromophores. numberanalytics.comspectroscopyonline.com
The combination of these spectroscopic techniques provides a comprehensive picture of the molecular structure of this compound. pharmaknowledgeforum.com
Method Development and Validation in Analytical Chemistry for this compound Quantification
Developing and validating analytical methods is a critical process in pharmaceutical and scientific research to ensure that the data generated is accurate, reliable, and reproducible. labmanager.comupm-inc.com This is particularly important for the quantitative analysis of this compound in various samples.
The development of an analytical method involves a systematic process of selecting the appropriate analytical technique and optimizing the experimental conditions to achieve the desired performance. labmanager.comemerypharma.com For the quantification of this compound, a reversed-phase HPLC method with UV or mass spectrometric detection is a common choice. researchgate.net
Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. upm-inc.comemerypharma.com Method validation involves evaluating several key parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netemerypharma.com
Key Validation Parameters:
| Parameter | Description |
| Accuracy | The closeness of the test results obtained by the method to the true value. emerypharma.com |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. labmanager.comemerypharma.com It is usually expressed as the relative standard deviation (RSD). |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. emerypharma.com |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.netemerypharma.com |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. emerypharma.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.netemerypharma.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.netemerypharma.com |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net |
A validated analytical method for this compound ensures the reliability of quantitative data in research and quality control applications. researchgate.net
Assay Development for in vitro and Cellular Studies
The characterization of this compound's biological effects has been driven by the development of targeted in vitro and cellular assays. A pivotal moment in this compound research was its identification as a selective inhibitor of vacuolar H+-ATPase (V-ATPase) through a large-scale screening effort. nih.gov This discovery has since guided the development of subsequent assays focused on its inhibitory activity and downstream cellular consequences.
High-Throughput Screening for AQP2 Trafficking Inhibitors: The initial discovery of 4-acetyldiphyllin's activity stemmed from a high-throughput, cell-based assay designed to identify modulators of aquaporin-2 (AQP2) trafficking. nih.gov In renal collecting duct principal cells, the hormone arginine-vasopressin (AVP) triggers a cAMP-dependent pathway that results in the translocation of AQP2 water channels from intracellular vesicles to the plasma membrane. frontiersin.orgfrontiersin.org
The assay utilized a cell line stably expressing human AQP2. researchgate.net The cells were stimulated with forskolin, an adenylyl cyclase activator, to induce the cAMP-mediated redistribution of AQP2. researchgate.net Researchers then employed automated immunofluorescence microscopy to screen a library of 17,700 small molecules for their ability to inhibit this translocation. nih.gov 4-acetyldiphyllin was identified as one of the 17 inhibitors from this screen. nih.gov Further investigation revealed that it did not inhibit cAMP formation or the activity of protein kinase A (PKA) but prevented the essential phosphorylation of AQP2 at serine 256, causing AQP2 to accumulate in the Golgi apparatus. nih.govresearchgate.net This effect was linked to its role as a selective V-ATPase blocker, which increases the pH of intracellular vesicles. nih.gov
In vitro V-ATPase Inhibition Assays: To directly confirm and quantify the inhibitory effect of this compound and related compounds on its molecular target, in vitro V-ATPase activity assays are employed. These assays typically use purified V-ATPase or membrane fractions rich in the enzyme, such as those from bovine chromaffin granules or yeast vacuoles. nih.govbiologists.com
A common method involves measuring the ATP-dependent proton transport into vesicles, which can be monitored using a pH-sensitive fluorescent probe like acridine (B1665455) orange. mdpi.com In the presence of an active V-ATPase and ATP, protons are pumped into the vesicles, causing the intra-vesicular pH to drop. This acidification quenches the fluorescence of acridine orange. An inhibitor like this compound will prevent this proton transport, resulting in a reduced quenching of fluorescence. The potency of the inhibitor is determined by measuring the concentration required to achieve 50% inhibition of activity (IC₅₀). For instance, the related compound diphyllin (B1215706) was shown to potently inhibit V-ATPase activity in bovine chromaffin granules with an IC₅₀ value of 17 nM. biologists.com
Cellular Assays for Functional Outcomes: Beyond target engagement, cellular assays are crucial for understanding the functional consequences of V-ATPase inhibition by this compound in relevant cell types. Examples include:
Cell Viability and Proliferation Assays: To assess the cytotoxic or anti-proliferative effects of this compound, particularly in cancer research, assays like the MTS assay are used. mdpi.com This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Osteoclast Function Assays: Since V-ATPases are critical for bone resorption by osteoclasts, assays using these cells are relevant. V-ATPase inhibition by compounds like diphyllin has been shown to abrogate the acidification of the resorption lacunae, a key step in bone breakdown. frontiersin.org
Lysosomal Acidification Assays: The effect on intracellular organelle pH can be directly visualized in cells. Using agents like acridine orange, which accumulates in acidic compartments and fluoresces red, researchers can observe the neutralization of lysosomes in the presence of a V-ATPase inhibitor. mdpi.com
These assays, often used in combination, provide a comprehensive profile of this compound's activity, from its specific molecular interaction to its broader cellular impact.
| Assay Type | Principle | Model System | Key Measurement | Purpose in this compound Research |
| AQP2 Trafficking Assay | Automated immunofluorescence microscopy to detect inhibition of cAMP-induced AQP2 translocation. nih.gov | Renal collecting duct cells stably expressing AQP2. researchgate.net | AQP2 subcellular localization. | Initial discovery and mechanism of action studies. nih.gov |
| V-ATPase Proton Pump Assay | Fluorometric measurement of proton transport into isolated vesicles using a pH-sensitive dye (e.g., acridine orange). nih.govmdpi.com | Purified V-ATPase or membrane fractions (e.g., from yeast, chromaffin granules). nih.govbiologists.com | IC₅₀ value for inhibition of fluorescence quenching. | Quantifying direct inhibitory potency on the molecular target. biologists.com |
| Cell Viability (MTS) Assay | Colorimetric measurement of formazan (B1609692) product generated by metabolically active cells. mdpi.com | Cancer cell lines or other relevant cell types. mdpi.com | IC₅₀ value for reduction in cell viability. | Assessing anti-proliferative or cytotoxic effects. |
| Osteoclast Bone Resorption Assay | Measurement of markers of bone resorption (e.g., CTX-I release) or visualization of resorption pits on bone slices. frontiersin.org | Primary human osteoclasts. frontiersin.org | Inhibition of resorption markers. | Evaluating functional effects in bone metabolism models. |
Q & A
Q. What are the validated experimental protocols for synthesizing and characterizing Acetyldiphyllin?
To ensure reproducibility, synthesize this compound via established esterification methods using diphyllin and acetyl chloride under anhydrous conditions. Characterize the product using HPLC (>95% purity threshold) and confirm structural integrity via H/C NMR (e.g., acetyl proton resonance at δ 2.1–2.3 ppm). Report melting point, solubility, and stability under varying pH/temperature . Include raw spectral data in supplementary materials, aligning with journal guidelines for compound validation .
Q. Which analytical techniques are critical for resolving ambiguities in this compound’s structural elucidation?
Combine X-ray crystallography (for absolute configuration) with high-resolution mass spectrometry (HRMS; theoretical [M+H]: m/z 567.12) to address stereochemical uncertainties. Cross-validate findings with 2D NMR (COSY, HSQC) to resolve overlapping signals. Discrepancies in NOESY correlations should prompt re-evaluation of solvent polarity or crystallization conditions .
Q. How should researchers design initial bioactivity assays for this compound?
Prioritize cell-based viability assays (e.g., MTT/PI staining) with IC determination across cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (doxorubicin) and negative controls (DMSO vehicle). Validate target engagement via Western blotting for apoptosis markers (caspase-3, PARP cleavage). Standardize protocols using CLSI guidelines to minimize inter-lab variability .
Advanced Research Questions
Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?
Apply Design of Experiments (DoE) to evaluate reaction parameters:
- Catalyst load (0.5–2.0 mol% HSO)
- Temperature (40–80°C)
- Solvent polarity (toluene vs. THF) Use response surface methodology to identify optimal conditions. Monitor byproduct formation via LC-MS and adjust stoichiometry (diphyllin:acetyl chloride ratio 1:1.2–1:1.5) .
Q. How can contradictory spectral data in this compound studies be methodologically resolved?
- Scenario : Discrepancies in C NMR carbonyl signals (δ 170–175 ppm).
- Resolution : Re-examine sample preparation (moisture content, deuteration level). Compare with computational predictions (DFT calculations at B3LYP/6-31G* level). Collaborate with independent labs for cross-validation .
- Documentation : Publish raw spectra and computational outputs in open-access repositories .
Q. What experimental frameworks address discrepancies between in vitro and in vivo bioactivity of this compound?
- Pharmacokinetic profiling : Assess bioavailability (oral vs. IV administration) and metabolite formation via LC-MS/MS.
- Tumor xenograft models : Compare efficacy in immunocompetent vs. immunodeficient mice to evaluate immune modulation.
- Mechanistic deconvolution : Use CRISPR knockouts to validate on-target effects (e.g., topoisomerase inhibition) .
Q. How can computational modeling enhance this compound’s structure-activity relationship (SAR) analysis?
- Perform molecular docking (AutoDock Vina) to identify binding poses with TOP1/TOP2 enzymes.
- Use QSAR models to predict substituent effects on potency (e.g., halogenation at C-7).
- Validate predictions via synthesis of analogs and comparative IC profiling .
Q. What statistical approaches validate the significance of this compound’s synergistic effects in combination therapies?
- Apply Chou-Talalay combination index (CI) analysis:
- CI < 1: Synergy
- CI = 1: Additivity
- CI > 1: Antagonism
Methodological Best Practices
- Reproducibility : Archive synthetic protocols on protocols.io and share characterization data via Zenodo .
- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies and obtain IRB/IACUC approvals .
- Data Contradictions : Pre-register hypotheses on Open Science Framework (OSF) to distinguish genuine anomalies from procedural errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
